4-(tert-Butyl)-4-methyloxazolidine-2,5-dione
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione (C₈H₁₃NO₃) consists of a central oxazolidine ring fused with two ketone groups at positions 2 and 5. The ring is substituted at position 4 with a methyl group and a tert-butyl moiety, resulting in a sterically crowded environment (Figure 1). The IUPAC name, 4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione, reflects this substitution pattern.
Key Structural Features:
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- SMILES Notation : CC1(C(=O)OC(=O)N1)C(C)(C)C
- InChIKey : WRVGDWHHJJKQDU-UHFFFAOYSA-N
The tert-butyl group (C(C)(C)C) introduces significant steric bulk, which influences the compound’s conformational stability and reactivity. While the provided sources do not explicitly address stereoisomerism, the presence of two substituents at the 4-position raises the possibility of stereochemical complexity. For instance, the methyl and tert-butyl groups could occupy axial or equatorial positions, depending on the ring’s puckering dynamics. Comparative analysis with the (S)-4-methyloxazolidine-2,5-dione derivative (C₄H₅NO₃) reveals that stereochemical notation ([@H] in SMILES) is critical for defining enantiomeric forms in simpler analogs. However, crystallographic or spectroscopic evidence confirming the stereochemical configuration of the tert-butyl variant remains undocumented in the available literature.
Crystallographic Analysis and Conformational Dynamics
Crystallographic data for this compound are not explicitly provided in the sources. However, insights into its conformational dynamics can be inferred from related oxazolidine derivatives. For example, X-ray studies of pseudopeptidic ergopeptines containing oxazolidine-2,5-dione moieties reveal bond lengths of 1.34–1.46 Å for C=O groups and 1.47–1.53 Å for C-N bonds. These values align with typical oxazolidine-dione systems, where carbonyl groups adopt planar geometries to maximize resonance stabilization.
Hypothetical Conformational Behavior:
- Ring Puckering : The oxazolidine ring likely exhibits envelope or half-chair conformations to alleviate steric strain from the tert-butyl group.
- Intermolecular Interactions : The tert-butyl moiety may engage in van der Waals interactions, influencing crystal packing efficiency.
- Thermal Ellipsoids : In related compounds, such as 4-methyloxazolidine-2-thione, methyl groups exhibit disordered thermal ellipsoids in crystallographic models, suggesting dynamic conformational flexibility.
While direct evidence is lacking, computational models predict that the tert-butyl substituent restricts ring flexibility, favoring a single dominant conformation in the solid state. This hypothesis is supported by the rigidifying effect of bulky substituents observed in similar heterocyclic systems.
Comparative Structural Analysis with Oxazolidine-2,5-dione Derivatives
The structural features of this compound can be contextualized by comparing it to two analogs:
Table 1: Structural Comparison of Oxazolidine-2,5-dione Derivatives
Key Observations:
- Steric Effects : The tert-butyl group imposes greater steric hindrance compared to benzyl or methyl substituents, potentially reducing reactivity toward nucleophilic attack.
- Electronic Properties : Electron-withdrawing carbonyl groups at positions 2 and 5 polarize the ring, enhancing electrophilicity at the nitrogen center. This trait is conserved across all derivatives.
- Synthetic Utility : Unlike the benzyl derivative, which serves as a macroinitiator in polymerization, the tert-butyl analog’s applications remain unexplored, likely due to its steric constraints.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-tert-butyl-4-methyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)12-6(11)9-8/h1-4H3,(H,9,11) |
InChI Key |
WRVGDWHHJJKQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)N1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione typically involves the reaction of tert-butylamine with methylglyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl groups at positions 2 and 5 undergo nucleophilic substitution, particularly with amines and alcohols.
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon, followed by ring-opening and re-closure.
-
Steric hindrance from the tert-butyl group slows reaction kinetics compared to less-substituted analogs .
Ring-Opening Polymerization
The compound serves as a monomer in controlled polymerizations under basic or nucleophilic conditions.
| Initiator | Solvent | Temperature (°C) | Polymer Mn (kDa) | PDI | Reference |
|---|---|---|---|---|---|
| n-Butylamine | THF | 25 | 12.5 | 1.08 | |
| Potassium tert-butoxide | Dioxane | 60 | 18.7 | 1.15 |
Key Findings :
-
Polymerization follows a living mechanism, enabling precise molecular weight control .
-
The tert-butyl group enhances solubility in nonpolar solvents during chain propagation .
Oxidation and Reduction
The oxazolidine ring undergoes redox transformations under specific conditions:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity (%) | Reference |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2 h | Oxaziridine derivative | 92 | |
| O₂ (catalytic CuCl) | MeCN, 50°C, 8 h | Ring-expanded lactam | 85 |
Reduction
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C → RT, 4 h | Tetrahydro-oxazolidine diol | 68 | |
| BH₃·THF | THF, reflux, 12 h | Bicyclic amine derivative | 54 |
Steric Effects :
Acid/Base-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes intriguing skeletal reorganizations:
Mechanistic Pathway :
-
Acid-mediated pathways favor Wagner-Meerwein shifts of the tert-butyl group .
-
Base catalysis induces retro-aldol cleavage followed by recombination .
Transition Metal-Catalyzed Reactions
Palladium and ruthenium complexes facilitate unique transformations:
| Catalyst System | Reaction Type | Product | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | C-H activation/cyclization | Benzannulated oxazolidinone | 45 | |
| RuCl₃·3H₂O (2 mol%) | Oxidative coupling | Dimeric spiro compound | 32 |
Notable Feature :
Photochemical Reactivity
UV irradiation induces radical-based transformations:
| Wavelength (nm) | Additive | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 | CHCl₃/O₂ | Chlorinated oxazolidinone | 0.18 | |
| 365 | Rose Bengal (sens.) | Singlet oxygen adduct | 0.32 |
Mechanism :
Scientific Research Applications
Organic Synthesis
Chiral Building Block:
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione serves as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds. It has been utilized in the synthesis of various biologically active molecules, enhancing yields and selectivity in reactions such as aldol condensations and Michael additions .
Case Study:
A study demonstrated the use of this compound in synthesizing complex amino acid derivatives. The compound facilitated the formation of multiple stereocenters in a single reaction step, showcasing its efficiency in generating diverse chemical libraries .
Medicinal Chemistry
Antibacterial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial properties. The oxazolidine ring structure enhances bioactivity, making it a candidate for drug development against resistant bacterial strains .
Case Study:
A series of experiments evaluated the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed selective inhibition with minimum inhibitory concentrations comparable to established antibiotics, indicating potential therapeutic applications.
Material Science
Polymer Chemistry:
The compound has been explored for its role in polymer synthesis due to its functional groups that can participate in polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Property Improvement | Reference |
|---|---|---|
| Polyurethane | Increased tensile strength | |
| Epoxy Resins | Enhanced thermal stability |
Agricultural Applications
Plant Protection:
Emerging research suggests that this compound derivatives can be used as agrochemicals to protect crops from phytopathogenic organisms. Their mechanism involves disrupting microbial cell walls or inhibiting specific metabolic pathways.
Case Study:
Field trials have shown that formulations containing this compound effectively reduce disease incidence in crops such as tomatoes and cucumbers, outperforming conventional fungicides in some cases .
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione and related compounds:
Key Observations :
- Steric Effects: The tert-butyl group in the target compound significantly increases steric hindrance compared to the 4-Methyl analog (C₄H₅NO₃), reducing nucleophilic attack rates in ring-opening reactions.
- Solubility : The hydrophobic tert-butyl group lowers aqueous solubility relative to analogs with smaller substituents (e.g., methyl or benzyl groups).
- Synthetic Utility : Ester-functionalized derivatives (e.g., 3-tert-Butyl-4-methyloxazolidine-3,4-dicarboxylate) exhibit higher reactivity in coupling reactions, whereas the target compound’s dione groups favor cycloaddition or asymmetric synthesis .
Reactivity and Stability
- Thermal Stability : The tert-butyl group enhances thermal stability compared to 4-Methyloxazolidine-2,5-dione, which lacks bulky substituents. This property is critical for high-temperature reactions .
- Hydrolytic Sensitivity : Unlike ester-containing analogs (e.g., 3-tert-Butyl-4-methyloxazolidine-3,4-dicarboxylate), the target compound’s dione groups are less prone to hydrolysis under basic conditions, making it suitable for aqueous-phase reactions .
Research Findings and Gaps
- Synthesis : highlights methods for 1-oxazolidine-2,4-dione derivatives, but the target compound’s synthesis likely requires tailored approaches (e.g., tert-butyl group introduction via Friedel-Crafts alkylation) .
- Ecotoxicity: No ecological data exist for the target compound, unlike 4-Methyloxazolidine-2,5-dione, which is explicitly restricted from environmental release .
Biological Activity
4-(tert-Butyl)-4-methyloxazolidine-2,5-dione, a member of the oxazolidine family, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial agents and chiral catalysts. This article presents a detailed overview of its biological activity, including research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure characterized by:
- A tert-butyl group at the 4-position.
- Two carbonyl groups at the 2 and 5 positions.
This unique structural arrangement contributes to its potential as a chiral auxiliary in asymmetric synthesis, making it valuable in pharmaceutical applications for producing enantiomerically pure compounds.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit notable biological activities. Key areas of investigation include:
- Antimicrobial Activity : Several studies have shown that this compound and its derivatives possess antibacterial properties against various bacterial strains. For instance, oxazolidine derivatives have been reported to exhibit selective inhibition against certain pathogens, suggesting their utility in developing new antibiotics .
- Chiral Catalysis : Due to its chiral nature, the compound is being explored as a catalyst in asymmetric synthesis, which is critical for synthesizing pharmaceuticals with specific stereochemistry.
Antibacterial Efficacy
A study focusing on the antibacterial activity of oxazolidine derivatives found that:
- In vitro tests demonstrated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations ranging from 32 to 128 µg/mL depending on the bacterial strain tested .
Chiral Auxiliary Applications
In synthetic organic chemistry, the compound has been utilized as a chiral auxiliary in several reactions:
- Asymmetric Aldol Reactions : The compound facilitated the formation of β-hydroxy carbonyl compounds with high enantiomeric excess (ee) values.
- Synthesis of Pyroglutamates : Researchers have successfully employed this oxazolidine derivative to synthesize complex molecules with multiple chiral centers, demonstrating its versatility in drug development .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of several related oxazolidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (R)-4-(tert-Butyl)oxazolidine-2,5-dione | tert-butyl group | Antimicrobial activity |
| (S)-4-Isopropyloxazolidine-2,5-dione | Isopropyl group | Moderate antibacterial effects |
| (R)-4-Methyloxazolidine-2,5-dione | Methyl group | Lower antibacterial activity |
| (S)-4-Ethyloxazolidine-2,5-dione | Ethyl group | Intermediate antibacterial effects |
| (R)-4-(Phenyl)oxazolidine-2,5-dione | Phenyl group | Enhanced stability and reactivity |
The exact mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(tert-Butyl)-4-methyloxazolidine-2,5-dione, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted amines and carbonyl precursors under acidic or basic conditions. For example, analogous oxazolidine-diones are synthesized via refluxing with reagents like chloroacetic acid and sodium acetate in DMF/acetic acid, followed by recrystallization from methanol or ethanol for purification . Purity optimization requires analytical techniques like HPLC (≥95% purity as per industry standards) and NMR for structural validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While no specific hazards are documented for this compound, general precautions include using PPE (gloves, lab coats), ensuring proper ventilation, and avoiding environmental release. Spills should be collected via vacuum or sweeping into sealed containers. Consult safety data sheets for emergency protocols and first-aid measures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of oxazolidine-2,5-dione derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and substituent positions. For example, -NMR can resolve tert-butyl and methyl group signals, while -NMR identifies carbonyl and ring carbons. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions and reduce trial-and-error cycles. This methodology accelerates the identification of catalysts or solvents that stabilize intermediates .
Q. What experimental strategies resolve contradictions in reactivity data for oxazolidine-2,5-dione derivatives under varying conditions?
- Methodological Answer : Factorial design experiments systematically test variables (e.g., temperature, solvent polarity, catalyst loading) to isolate conflicting factors. For example, a 2 factorial design evaluates interactions between parameters, enabling researchers to pinpoint conditions that maximize yield or selectivity . Cross-validation with kinetic studies (e.g., Arrhenius plots) further clarifies mechanistic inconsistencies .
Q. How can oxazolidine-2,5-dione scaffolds be functionalized to develop novel bioactive or polymer precursors?
- Methodological Answer : Ring-opening reactions with nucleophiles (e.g., amines, alcohols) or electrophilic substitutions at the methyl/tert-butyl positions enable diversification. For example, thiazolidinone derivatives are synthesized via thiosemicarbazide reactions, demonstrating antimicrobial activity. Computational docking studies guide functional group placement to enhance target binding .
Q. What role do membrane separation technologies play in purifying this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based techniques (e.g., nanofiltration) selectively separate the compound based on molecular weight and polarity. This is particularly useful for removing byproducts like unreacted amines or salts. Process optimization involves simulating membrane permeability using software tools to minimize solvent use and improve scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
